molecular formula C15H22N2 B1374286 1-Benzyl-decahydroquinoxaline CAS No. 1351383-56-6

1-Benzyl-decahydroquinoxaline

Cat. No.: B1374286
CAS No.: 1351383-56-6
M. Wt: 230.35 g/mol
InChI Key: VQTUQZIOKKIGLU-UHFFFAOYSA-N
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Description

1-Benzyl-decahydroquinoxaline is a heterocyclic organic compound that has garnered significant interest due to its potential therapeutic and industrial applications. It is a bicyclic compound containing a quinoxaline ring and a benzyl group attached to it. This compound is known for its versatile chemical properties and its role as a scaffold in the synthesis of various biologically active molecules .

Preparation Methods

The synthesis of 1-Benzyl-decahydroquinoxaline typically involves the reaction between substituted 1,2-phenylenediamine and benzyl derivatives under various conditions. One common method includes the use of titanium dioxide-supported sulfonic acid (TiO₂-Pr-SO₃H) as a catalyst in ethanol, yielding the product with high efficiency . Other methods involve the use of different solvents such as tetrahydrofuran (THF), acetonitrile (MeCN), ethyl acetate (EtOAc), and toluene, as well as solvent-free conditions . Industrial production methods focus on optimizing these reactions for scalability and cost-effectiveness, often employing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

1-Benzyl-decahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of decahydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where reagents like sodium hydride or potassium tert-butoxide are used to introduce different substituents.

The major products formed from these reactions include various quinoxaline and decahydroquinoxaline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

1-Benzyl-decahydroquinoxaline has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile scaffold for the synthesis of complex organic molecules, including drugs and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the development of new therapeutic agents.

    Medicine: Quinoxaline derivatives, including this compound, exhibit various pharmacological activities such as antifungal, antibacterial, antiviral, and anticancer properties.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 1-Benzyl-decahydroquinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit enzymes like phosphodiesterases and kinases, which play crucial roles in cellular signaling pathways . The compound’s ability to bind to these enzymes and disrupt their activity underlies its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders .

Comparison with Similar Compounds

1-Benzyl-decahydroquinoxaline can be compared with other similar compounds such as:

    Quinoxaline: A simpler structure without the benzyl group, used in various pharmaceutical applications.

    Imidazoquinoxalines: These compounds have an additional imidazole ring, enhancing their biological activity and specificity.

    Pyrroloquinoxalines: Featuring a pyrrole ring, these derivatives are known for their anticancer and neuroprotective properties.

The uniqueness of this compound lies in its benzyl group, which provides additional sites for chemical modification, enhancing its versatility and potential for developing new therapeutic agents .

Properties

IUPAC Name

4-benzyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-6-13(7-3-1)12-17-11-10-16-14-8-4-5-9-15(14)17/h1-3,6-7,14-16H,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTUQZIOKKIGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351383-56-6
Record name 1-benzyl-decahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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